molecular formula C15H17NO2 B2819218 6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 354815-83-1

6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B2819218
CAS No.: 354815-83-1
M. Wt: 243.306
InChI Key: UFDYDBRQKBXJOW-UHFFFAOYSA-N
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Description

6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C15H17NO2.

Preparation Methods

The synthesis of 6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can be compared with similar compounds such as:

These compounds share a similar core structure but differ in the position and type of substituents, which can significantly affect their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct reactivity and biological activity .

Biological Activity

6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS No. 354815-83-1) is a compound belonging to the quinoline family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C15H17NO2
  • Molecular Weight : 243.30 g/mol
  • Structure : The compound features a cyclopentaquinoline core, which is significant for its biological interactions.

Anticancer Activity

Research indicates that compounds with a quinoline nucleus often exhibit anticancer properties. In studies evaluating various derivatives of quinoline, it was found that certain compounds demonstrated significant cytotoxic effects against cancer cell lines. For instance, derivatives similar to this compound were tested against the A549 lung cancer cell line using the MTT assay. The results showed promising IC50 values indicating effective inhibition of cell proliferation.

Compound CodeIC50 (µM)
MOSB356
NSB366
MSB519

These findings suggest that derivatives of this compound could serve as potential candidates for cancer therapy due to their selective cytotoxicity against tumor cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been documented to inhibit key enzymes involved in cancer progression and neurodegeneration.
  • Cell Cycle Arrest : Quinoline derivatives often induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Many quinolines exhibit antioxidant properties that can protect cells from oxidative stress.

Case Studies and Research Findings

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of various quinoline derivatives for anticancer activity. The study demonstrated that modifications at specific positions on the quinoline ring could enhance biological activity and selectivity against cancer cell lines .

Another investigation focused on the structure-activity relationship (SAR) of related compounds indicated that specific functional groups significantly influence the potency and selectivity of these molecules as enzyme inhibitors .

Properties

IUPAC Name

6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-8-6-7-9(2)13-12(8)10-4-3-5-11(10)14(16-13)15(17)18/h3-4,6-7,10-11,14,16H,5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDYDBRQKBXJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3C=CCC3C(NC2=C(C=C1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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